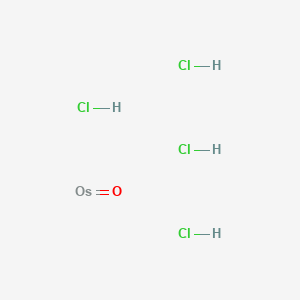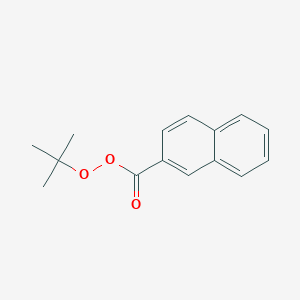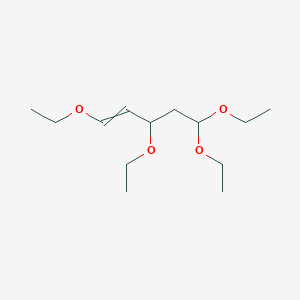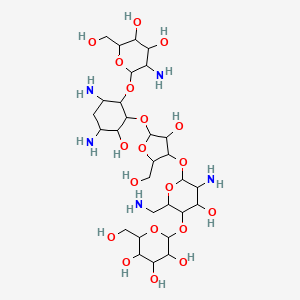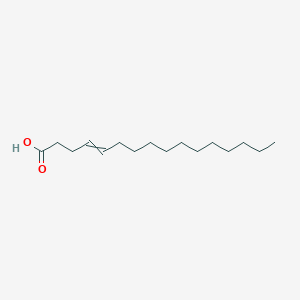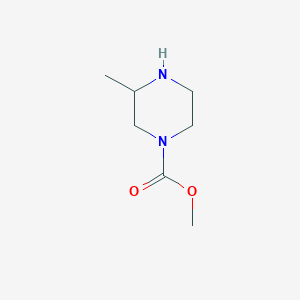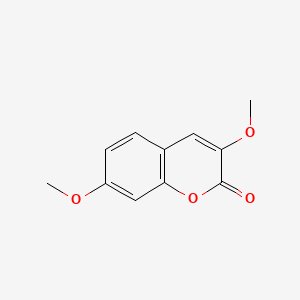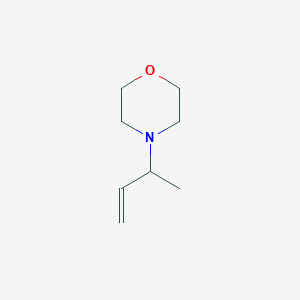
Morpholine, 4-(1-methyl-2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-(1-methyl-2-propenyl)-: is an organic compound with the molecular formula C8H15NO . It is a derivative of morpholine, where the hydrogen atom at the fourth position is replaced by a 1-methyl-2-propenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Morpholine, 4-(1-methyl-2-propenyl)- typically involves the reaction of morpholine with an appropriate alkylating agent. One common method is the alkylation of morpholine with 1-methyl-2-propenyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the production of Morpholine, 4-(1-methyl-2-propenyl)- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Morpholine, 4-(1-methyl-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or alcohols, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Morpholine, 4-(1-methyl-2-propenyl)- is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential biological activity. It can be used as a ligand in the design of enzyme inhibitors or as a precursor for the synthesis of bioactive molecules .
Medicine: In medicine, Morpholine, 4-(1-methyl-2-propenyl)- is explored for its potential therapeutic applications. It may serve as a scaffold for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers, coatings, and adhesives .
Wirkmechanismus
The mechanism of action of Morpholine, 4-(1-methyl-2-propenyl)- depends on its specific application
Vergleich Mit ähnlichen Verbindungen
- Morpholine, 4-(2-methyl-1-propenyl)-
- 1-Morpholino-2-methylpropene
- 2-Methyl-1-morpholino-1-propene
- 2-Methyl-1-morpholinopropene
- 4-(2-Methyl-1-propenyl)morpholine
- 4-(2-Methylpropenyl)morpholine
- N-Isobutenyl morpholine
Comparison: Morpholine, 4-(1-methyl-2-propenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. These differences make it valuable for specific applications where other compounds may not be suitable .
Eigenschaften
CAS-Nummer |
33591-72-9 |
|---|---|
Molekularformel |
C8H15NO |
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
4-but-3-en-2-ylmorpholine |
InChI |
InChI=1S/C8H15NO/c1-3-8(2)9-4-6-10-7-5-9/h3,8H,1,4-7H2,2H3 |
InChI-Schlüssel |
UOPDQMHGZFVWCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=C)N1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(2-Phenylethyl)phenyl]acetonitrile](/img/structure/B14686494.png)
